molecular formula C7HCl2F5O B1410370 1,3-Dichloro-5-difluoromethoxy-2,4,6-trifluorobenzene CAS No. 1805126-36-6

1,3-Dichloro-5-difluoromethoxy-2,4,6-trifluorobenzene

Cat. No.: B1410370
CAS No.: 1805126-36-6
M. Wt: 266.98 g/mol
InChI Key: JGIBWNXVFCHEJB-UHFFFAOYSA-N
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Description

1,3-Dichloro-5-difluoromethoxy-2,4,6-trifluorobenzene is a chemical compound with the molecular formula C7HCl2F5O It is characterized by the presence of chlorine and fluorine atoms attached to a benzene ring, along with a difluoromethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dichloro-5-difluoromethoxy-2,4,6-trifluorobenzene typically involves the chlorination and fluorination of a benzene derivative. The process may include the following steps:

    Chlorination: Introduction of chlorine atoms to the benzene ring using reagents such as chlorine gas (Cl2) or sulfuryl chloride (SO2Cl2) under controlled conditions.

    Fluorination: Introduction of fluorine atoms using reagents like hydrogen fluoride (HF) or fluorine gas (F2).

    Methoxylation: Introduction of the difluoromethoxy group using difluoromethyl ether (CHF2OCH3) under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and fluorination processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-5-difluoromethoxy-2,4,6-trifluorobenzene can undergo various chemical reactions, including:

    Substitution Reactions: Replacement of chlorine or fluorine atoms with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation Reactions: Conversion of the compound to higher oxidation states using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: Reduction of the compound to lower oxidation states using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Electrophilic Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

    Oxidation: Reagents like potassium permanganate (KMnO4) in alkaline conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield methoxy-substituted derivatives, while oxidation may produce carboxylic acids or ketones.

Scientific Research Applications

1,3-Dichloro-5-difluoromethoxy-2,4,6-trifluorobenzene has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-Dichloro-5-difluoromethoxy-2,4,6-trifluorobenzene involves its interaction with molecular targets and pathways. The presence of multiple halogen atoms and the difluoromethoxy group can influence its reactivity and binding affinity to various biological targets. The compound may act as an inhibitor or modulator of specific enzymes or receptors, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dichloro-2-fluorobenzene: A related compound with similar halogenation but lacking the difluoromethoxy group.

    1,3-Dichloro-4-difluoromethoxy-2,5,6-trifluorobenzene: A structural isomer with different positions of the halogen and methoxy groups.

Uniqueness

1,3-Dichloro-5-difluoromethoxy-2,4,6-trifluorobenzene is unique due to the specific arrangement of chlorine, fluorine, and difluoromethoxy groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1,3-dichloro-5-(difluoromethoxy)-2,4,6-trifluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HCl2F5O/c8-1-3(10)2(9)5(12)6(4(1)11)15-7(13)14/h7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGIBWNXVFCHEJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)Cl)F)Cl)F)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HCl2F5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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